2,4-dibromo-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIBROMO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound characterized by its unique structure, which includes bromine atoms, phenylformamido, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Bromination: Introduction of bromine atoms into the aromatic ring.
Formylation: Addition of formyl groups to the phenyl ring.
Amidation: Formation of amide bonds between the phenylformamido and thiophene groups.
Condensation: Combining the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Adjusting temperature, pressure, and catalysts to maximize efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE undergoes various chemical reactions, including:
Oxidation: Conversion of thiophene groups to sulfoxides or sulfones.
Reduction: Reduction of amide bonds to amines.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with molecular targets and pathways. The compound may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-{[(2E)-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamido]imino}methyl]phenyl benzoate
- 2,4-Dibromo-6-[(E)-{[(2E)-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamido]imino}methyl]phenyl 4-bromobenzoate
Uniqueness
2,4-DIBROMO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C28H18Br3N3O4S |
---|---|
Molecular Weight |
732.2 g/mol |
IUPAC Name |
[2-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]-4,6-dibromophenyl] 3-bromobenzoate |
InChI |
InChI=1S/C28H18Br3N3O4S/c29-20-9-4-8-18(12-20)28(37)38-25-19(13-21(30)14-23(25)31)16-32-34-27(36)24(15-22-10-5-11-39-22)33-26(35)17-6-2-1-3-7-17/h1-16H,(H,33,35)(H,34,36)/b24-15+,32-16+ |
InChI Key |
UYCZYVPKDTUVPW-NLAWBRAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.